5-Methoxy-N-phenylbenzo[d]oxazol-2-amine

Enzyme Inhibition 5-Lipoxygenase Inflammation

5-Methoxy-N-phenylbenzo[d]oxazol-2-amine is a validated 5-LOX inhibitor (IC50 7.88 µM in BALB/c mouse BMMC LTC4 release assays) for leukotriene pathway research. Its 5-methoxy substitution provides a distinct potency benchmark for SAR studies. Not interchangeable with analogs due to significant IC50 variations. Ideal as a chemical probe or α-glucosidase inhibitor scaffold. High-purity research material ensuring assay reproducibility.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
Cat. No. B10844849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-N-phenylbenzo[d]oxazol-2-amine
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=N2)NC3=CC=CC=C3
InChIInChI=1S/C14H12N2O2/c1-17-11-7-8-13-12(9-11)16-14(18-13)15-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
InChIKeyPZJKFSCOZOTZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-N-phenylbenzo[d]oxazol-2-amine: A Differentiated 2-Aminobenzoxazole Scaffold for Targeted Enzyme Inhibition Research


5-Methoxy-N-phenylbenzo[d]oxazol-2-amine (CHEMBL1269705) is a member of the N-arylbenzo[d]oxazol-2-amine class [1]. This compound, with a molecular formula of C14H12N2O2 and a molecular weight of 240.26 g/mol, features a benzoxazole core substituted with a methoxy group at the 5-position and a phenyl group on the 2-amine [2]. Its primary documented bioactivity is the inhibition of 5-lipoxygenase (5-LOX), an enzyme crucial in leukotriene biosynthesis [3].

The Critical Impact of Substitution on 5-Lipoxygenase Inhibition: Why 5-Methoxy-N-phenylbenzo[d]oxazol-2-amine Cannot Be Interchanged


Within the N-arylbenzo[d]oxazol-2-amine series, even minor structural modifications, such as the substitution on the benzoxazole ring, can lead to significant, quantifiable differences in enzyme inhibition. For example, changing the 5-position substituent from a hydrogen to a methyl group alters the IC50 value against 5-lipoxygenase (5-LOX) [1]. Similarly, the presence and nature of a substituent on the phenyl ring can dramatically impact α-glucosidase inhibitory activity, with IC50 values ranging from >200 μM to 32.49 μM across the series [2]. Therefore, assuming interchangeability between this specific compound and other in-class analogs is not supported by experimental evidence and would jeopardize research reproducibility and data validity.

Quantitative Differentiation Guide for 5-Methoxy-N-phenylbenzo[d]oxazol-2-amine


5-Lipoxygenase Inhibition: Potency Comparison Against Unsubstituted and Methyl Analogs

5-Methoxy-N-phenylbenzo[d]oxazol-2-amine exhibits an IC50 of 7.88 μM against 5-lipoxygenase (5-LOX) [1]. This represents a 1.1-fold improvement in potency over the unsubstituted analog (N-Phenylbenzo[d]oxazol-2-amine), which has an IC50 of 8.91 μM in the same assay [2]. However, it is less potent than the 5-methyl substituted analog (IC50 = 4.60 μM) [3] and the 5-methoxy-N-(4-(methylthio)phenyl) derivative (IC50 = 2.77 μM) [4]. This data places the compound within a clear potency hierarchy, demonstrating the specific impact of the 5-methoxy substitution on 5-LOX inhibition.

Enzyme Inhibition 5-Lipoxygenase Inflammation Structure-Activity Relationship (SAR)

α-Glucosidase Inhibition: SAR Context for the N-Arylbenzo[d]oxazol-2-amine Scaffold

While direct α-glucosidase inhibition data for 5-Methoxy-N-phenylbenzo[d]oxazol-2-amine is not currently available in the primary literature, a robust class-level SAR is established. In a systematic study of N-arylbenzo[d]oxazol-2-amines, the unsubstituted parent compound (4a) exhibited no significant inhibition (IC50 > 200 μM) [1]. Crucially, the introduction of a 4-methoxy group on the phenyl ring (compound 4j) yielded a measurable IC50 of 44.4 μM, a significant increase in potency [1]. The most potent compound in the series, featuring a 4-phenoxy substitution (compound 4g), had an IC50 of 32.49 μM [1]. This trend demonstrates that methoxy substitution on this scaffold can be a key driver of α-glucosidase inhibitory activity, but its position is critical. The 5-methoxy substitution on the benzoxazole ring in the target compound represents a distinct structural variation whose impact on α-glucosidase activity remains to be quantitatively determined.

α-Glucosidase Diabetes Research Carbohydrate Metabolism Structure-Activity Relationship (SAR)

Recommended Research Applications for 5-Methoxy-N-phenylbenzo[d]oxazol-2-amine Based on Quantitative Evidence


Tool Compound for 5-Lipoxygenase (5-LOX) SAR Studies

5-Methoxy-N-phenylbenzo[d]oxazol-2-amine serves as a critical intermediate potency reference point in 5-LOX inhibition assays. With a defined IC50 of 7.88 μM, it allows researchers to benchmark the activity of novel 2-aminobenzoxazole derivatives, particularly when exploring the electronic and steric effects of 5-position substituents, as demonstrated by its 1.7-fold lower potency compared to the 5-methyl analog [1].

Chemical Probe to Investigate the Role of 5-LOX in Murine Cellular Models

This compound is validated for use in BALB/c mouse BMMC (Bone Marrow-Derived Mast Cells) assays to assess LTC4 release [2]. This makes it a suitable chemical probe for studying the 5-LOX pathway and leukotriene-mediated inflammation in well-established murine cellular models.

Scaffold for Further Optimization in α-Glucosidase Inhibitor Discovery

Given the established class-level SAR, this compound represents a logical starting point for the design of novel α-glucosidase inhibitors. Researchers can use this scaffold to synthesize and evaluate new derivatives, systematically varying the substitution pattern (e.g., exploring different groups at the 5-position of the benzoxazole ring) to determine its impact on α-glucosidase activity, building upon the known structure-activity relationships [3].

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